molecular formula C16H18N6O6 B4963516 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline

Katalognummer B4963516
Molekulargewicht: 390.35 g/mol
InChI-Schlüssel: IOPJJEXDYBXZJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline, also known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is widely used in scientific research as a potent antagonist of glutamate receptors, specifically AMPA and kainate receptors. DNQX is a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes.

Wirkmechanismus

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline acts as a competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate receptors. 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline binds to the receptor's ligand-binding site and prevents the binding of glutamate, thereby inhibiting the receptor's activation. This inhibition leads to a reduction in the excitatory postsynaptic potential and synaptic transmission.
Biochemical and Physiological Effects:
The blockade of AMPA and kainate receptors by 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has several biochemical and physiological effects. 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has been shown to reduce synaptic transmission, inhibit long-term potentiation, and impair learning and memory processes. 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has also been shown to have anticonvulsant effects and reduce neuronal damage in animal models of epilepsy and stroke.

Vorteile Und Einschränkungen Für Laborexperimente

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline is a potent and selective antagonist of AMPA and kainate receptors, making it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline can be used to selectively block AMPA and kainate receptors, without affecting other glutamate receptor subtypes. However, 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has some limitations, including its short half-life and poor solubility in aqueous solutions.

Zukünftige Richtungen

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has been a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. However, there is still much to learn about the complex mechanisms underlying glutamate receptor function and dysfunction. Future research directions could include the development of more potent and selective AMPA and kainate receptor antagonists, the investigation of the role of glutamate receptors in neurodegenerative diseases, and the development of novel therapeutic strategies targeting glutamate receptors.

Synthesemethoden

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline can be synthesized using a multi-step process starting from 2,3-dichloroquinoxaline. The first step involves the reaction of 2,3-dichloroquinoxaline with morpholine to form 2,3-di-4-morpholinylquinoxaline. The second step involves the nitration of 2,3-di-4-morpholinylquinoxaline with nitric acid and sulfuric acid to form 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline.

Wissenschaftliche Forschungsanwendungen

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline is widely used in scientific research as a potent antagonist of glutamate receptors, specifically AMPA and kainate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic transmission, plasticity, and neuronal development. 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has been used to investigate the role of glutamate receptors in various physiological and pathological processes, including learning and memory, epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

IUPAC Name

4-(3-morpholin-4-yl-6,7-dinitroquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O6/c23-21(24)13-9-11-12(10-14(13)22(25)26)18-16(20-3-7-28-8-4-20)15(17-11)19-1-5-27-6-2-19/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPJJEXDYBXZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC(=C(C=C3N=C2N4CCOCC4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Morpholin-4-yl-6,7-dinitroquinoxalin-2-yl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.